molecular formula C10H9Cl2NO2 B1397743 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile CAS No. 869882-16-6

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Cat. No.: B1397743
CAS No.: 869882-16-6
M. Wt: 246.09 g/mol
InChI Key: AZUUAIVVBYHHDN-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C10H9Cl2NO2 and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-14-7-5-8(15-2)10(12)6(3-4-13)9(7)11/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUAIVVBYHHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)CC#N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Chemical Dynamics of Sterically Hindered Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Wall" in Nitrile Chemistry

Sterically hindered phenylacetonitriles—specifically those possessing quaternary


-carbons (e.g., 

-disubstituted phenylacetonitriles)—represent a unique paradox in medicinal chemistry. Structurally, they are highly prized scaffolds.[1] The quaternary center provides metabolic stability by blocking cytochrome P450-mediated oxidation at the benzylic position, a common metabolic "soft spot" in drug candidates.

However, synthetically, these molecules present a formidable "steric wall." The bulky substituents shielding the cyano group render standard nucleophilic attacks kinetically incompetent. This guide dissects the chemical properties of these hindered systems, moving beyond basic textbook definitions to explore the specific synthetic maneuvers required to construct and manipulate them.

Core Structural Definition

We define "sterically hindered" in this context as phenylacetonitriles where the


-carbon is fully substituted (

).[1]
  • General Formula:

    
    
    
  • Key Feature: The linear geometry of the cyano group (

    
    ) usually minimizes steric clash, but the approach vector for nucleophiles (107° Bürgi-Dunitz angle) is severely obstructed by the 
    
    
    
    -substituents.

Synthesis: Overcoming the Barrier via Phase Transfer Catalysis (PTC)

The construction of the quaternary center is the first challenge. Standard enolate alkylation using strong bases (LDA, NaH) in anhydrous media often fails due to the reversibility of the deprotonation or the poor solubility of the hindered enolate. Phase Transfer Catalysis (PTC) has emerged as the industry standard for these syntheses.[1]

The Interfacial Mechanism

In a liquid-liquid PTC system (e.g., aqueous NaOH / Toluene), the reaction occurs at the interface or via ion extraction. For hindered substrates, the Interfacial Mechanism is dominant. The quaternary ammonium catalyst extracts the cyanide or deprotonates the substrate at the interface, shuttling the reactive species into the organic phase where the alkyl halide resides.

Visualization: PTC Alkylation Workflow

The following diagram illustrates the logical flow and recycling of the catalyst during the synthesis of


-alkylated phenylacetonitriles.

PTC_Workflow Aq_Phase Aqueous Phase (NaOH + Q+X-) Interface Interface (Ion Exchange) Aq_Phase->Interface Q+OH- migrates Interface->Aq_Phase Regeneration Org_Phase Organic Phase (Substrate + R-X) Interface->Org_Phase Q+OH- extracts H+ Org_Phase->Interface Q+X- returns Product Product (Ph-C(R)(R)-CN) Org_Phase->Product Alkylation (S_N2)

Figure 1: Interfacial mechanism for the synthesis of hindered phenylacetonitriles using Phase Transfer Catalysis.

Experimental Protocol: Synthesis of -Diphenylacetonitrile

Objective: Alkylation of phenylacetonitrile with bromobenzene (via benzyne mechanism) or alkylation of diphenylmethane derivatives. Note: Below is a standard protocol for dialkylation using an alkyl halide.

Reagents:

  • Phenylacetonitrile (1.0 eq)

  • Alkyl Halide (2.2 eq)

  • 50% Aqueous NaOH

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (5 mol%)

Methodology:

  • Biphasic Setup: Charge a round-bottom flask with phenylacetonitrile and the alkyl halide in toluene.

  • Catalyst Addition: Add TEBA catalyst directly to the organic solution.[1]

  • Initiation: Add 50% NaOH dropwise under vigorous stirring (mechanical stirring recommended >600 rpm). The reaction is exothermic; maintain temp < 50°C.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The disappearance of the mono-alkylated intermediate marks completion.

  • Workup: Dilute with water, separate organic layer, wash with 1N HCl (to remove amine impurities from catalyst decomposition), dry over

    
    , and concentrate.
    

Reactivity Profile: The Hydrolysis Problem

The most distinct chemical property of sterically hindered phenylacetonitriles is their extreme resistance to hydrolysis.

The Mechanistic Blockade

Standard acid/base hydrolysis requires the formation of a tetrahedral intermediate. In hindered systems, the energy penalty to rehybridize the cyano carbon from


 to 

in a crowded environment is prohibitive.
  • Acidic Hydrolysis (

    
    ):  Often stops at the amide or requires temperatures >150°C, leading to polymerization.
    
  • Basic Hydrolysis (

    
    ):  Extremely slow; often results in retro-aldol type decyanation if 
    
    
    
    -protons are present, or no reaction for quaternary systems.[1]
Solution: Metal-Catalyzed Hydration (Ghaffar-Parkins Catalyst)

To bypass the "Steric Wall," we utilize coordination chemistry.[1] Platinum(II) catalysts activate the nitrile functionality, allowing hydration under neutral conditions.[2]

Table 1: Comparative Hydrolysis Conditions

MethodConditionsSuitability for Hindered NitrilesKey Drawback
Acidic 70%

, Reflux, 48h
LowCharring, sulfonated byproducts.[1]
Basic KOH, Ethylene Glycol, 180°CMediumHarsh conditions incompatible with sensitive groups.
Pt-Catalyzed

, EtOH/H2O, 80°C
High Requires synthesis of specific catalyst; expensive.
Protocol: Platinum-Catalyzed Hydration

Reference: Ghaffar, T. & Parkins, A. W.[1][3] Tetrahedron Lett. 1995.

  • Catalyst Prep: Dissolve

    
     in water/ethanol.[1]
    
  • Reaction: Add the hindered phenylacetonitrile (1.0 mmol) and adjust solvent to 50% aq. ethanol.[1]

  • Conditions: Heat to 80°C for 12-24 hours.

  • Isolation: The sterically hindered amide often precipitates upon cooling due to high lipophilicity.[1] Filtration yields pure product.[1]

Reduction Pathways: Accessing the Amine

Reducing hindered nitriles to primary amines (


) is critical for CNS-active drug synthesis.[1]
The Selectivity Challenge

Catalytic hydrogenation (e.g., Raney Ni) frequently leads to secondary amine formation (


) because the primary amine product condenses with the intermediate imine.[1] For hindered substrates, this is less of a problem due to steric blocking of the condensation, but the rate of reduction is significantly slower.
Recommended Workflow: Borane Reduction

For laboratory-scale reduction of quaternary phenylacetonitriles, Borane-Dimethyl Sulfide (


) is superior to 

due to chemoselectivity and ease of workup.[1]

Reduction_Pathway Nitrile Hindered Nitrile (R-CN) Complex Lewis Acid Complex (R-CN -> BH3) Nitrile->Complex Coordination Imine Reduced Imine (R-CH=N-BH2) Complex->Imine Hydride Transfer (Slow Step) Amine Primary Amine (R-CH2-NH2) Imine->Amine Hydrolysis (MeOH/HCl)

Figure 2: Step-wise reduction of hindered nitriles using Borane reagents.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[1] The hydrolysis of nitriles to amides catalyzed by platinum(II) complexes.[2][3] Tetrahedron Letters.[1] Link

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society. Link

  • Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Alkylation of Nitriles.[1][5] Organic Syntheses.[1] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis.Link

  • Periasamy, M., et al. (2000).[1] Methods of enhancement of reactivity of nitriles.[3][6][7] Tetrahedron.[1] Link

Sources

Navigating the Procurement and Quality Assurance of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Key Building Blocks in Drug Discovery

In the landscape of modern drug discovery, the strategic selection and rigorous qualification of chemical building blocks are paramount to the success and reproducibility of research and development endeavors. The compound 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, with its distinct substitution pattern, represents a potentially valuable scaffold for the synthesis of novel heterocyclic compounds—a class of molecules of immense importance in medicinal chemistry.[1] The presence of chloro and methoxy groups on the phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and essential quality control measures for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile (CAS No. 869882-16-6) to ensure the integrity and success of R&D projects.

Supplier Landscape and Critical Evaluation Parameters

The initial step in procuring 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile involves identifying and vetting potential suppliers. While this compound is not as ubiquitous as common lab reagents, several chemical suppliers specialize in providing unique building blocks for R&D purposes.

A survey of the current market indicates the availability of this compound from suppliers such as BLDpharm and through platforms like 捷化医药.[1][2] However, the depth of product information and supporting documentation can vary significantly between suppliers. Therefore, a systematic approach to supplier qualification is essential.

Key Supplier Qualification Criteria:
  • Purity Specification: For R&D applications, a purity of ≥95% is generally acceptable, though this is highly dependent on the specific synthetic application. It is crucial to ascertain the method of purity analysis (e.g., HPLC, GC, qNMR).

  • Availability of Analytical Data: Reputable suppliers should readily provide a Certificate of Analysis (CoA) with each batch. This document is a testament to the quality of the material and should include, at a minimum, the purity, identity confirmation (e.g., by NMR or Mass Spectrometry), and appearance. BLDpharm, for instance, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[2]

  • Batch-to-Batch Consistency: While challenging to assess upfront, inquiries about a supplier's quality management system (e.g., ISO 9001 certification) can provide an indication of their commitment to producing consistent material.

  • Transparency and Technical Support: The willingness of a supplier to provide additional information and technical support is a valuable, albeit qualitative, metric.

Below is a comparative table summarizing key information for potential suppliers of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

SupplierStated Purity/GradeAvailable Analytical DataNotes
BLDpharmNot explicitly stated on the main page, requires inquiry.NMR, HPLC, LC-MS mentioned as available.[2]Listed as for "Research Use Only".[2]
捷化医药Not explicitly stated, requires inquiry.Not explicitly stated.Describes the compound as a fundamental building block for heterocyclic compounds.[1]

Note: The information in the table is based on publicly available data and may require direct contact with the suppliers for the most current and detailed information.

Incoming Quality Control: A Self-Validating System

Upon receipt of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, it is imperative to perform in-house quality control to verify the supplier's claims and to ensure the material is suitable for its intended use. This step is a critical component of a self-validating research workflow.

Recommended Analytical Workflow for Incoming QC:

QC_Workflow cluster_0 Material Receipt & Documentation cluster_1 In-House Analytical Verification cluster_2 Decision & Release A Receive Chemical B Review Supplier's CoA A->B Check documentation C Identity Confirmation (¹H NMR & ¹³C NMR) B->C Proceed if CoA is satisfactory D Purity Assessment (HPLC-UV) C->D Confirm structure E Residual Solvent Analysis (GC-HS, if applicable) D->E Assess purity F Compare Data to Specifications E->F Final analytical check G Accept & Release to R&D F->G If specifications are met H Reject & Contact Supplier F->H If specifications are not met

Caption: Workflow for incoming quality control of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

Detailed Experimental Protocols:

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the received material.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Resonances:

      • A singlet for the methylene protons (-CH₂CN).

      • A singlet for the aromatic proton.

      • A singlet for the methoxy protons (-OCH₃).

      • The chemical shifts will be influenced by the solvent and the electronic effects of the substituents.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Resonances:

      • A quaternary carbon signal for the nitrile group (-CN).

      • Signals for the aromatic carbons, with those attached to chlorine and methoxy groups showing characteristic chemical shifts.

      • A signal for the methylene carbon (-CH₂CN).

      • A signal for the methoxy carbons (-OCH₃).

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a working solution of around 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be segregated from strong acids, bases, and oxidizing agents.

Conclusion and Future Outlook

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile presents itself as a chemical intermediate with potential for the synthesis of novel compounds in the pharmaceutical industry. The successful integration of this and other specialized building blocks into a drug discovery pipeline is contingent upon a robust procurement and quality control strategy. By implementing the principles and protocols outlined in this guide, researchers can mitigate risks associated with raw material quality, thereby enhancing the reliability and reproducibility of their scientific findings. As the demand for novel chemical entities continues to grow, the development of transparent and well-documented supply chains for such specialized reagents will become increasingly critical.

References

  • 捷化医药. 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile. [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The primary amine, 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine, is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted phenyl ring makes it a valuable intermediate for creating complex molecular architectures with potential therapeutic applications. The efficient and selective reduction of the nitrile precursor, 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, is a critical step in accessing this key amine.

This technical guide provides two robust and well-established protocols for the reduction of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile to the corresponding primary amine. The methodologies presented—catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LAH)—are chosen for their high yields and applicability in a research and development setting. This document will delve into the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer insights into process optimization and safety considerations.

Physicochemical Properties of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrileC₁₀H₉Cl₂NO₂246.09869882-16-6[1]
2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamineC₁₀H₁₃Cl₂NO₂250.12Not readily available

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and scalable method for the reduction of nitriles. Raney® Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is a highly effective catalyst for this transformation.[2] The reaction proceeds by the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond. This method is often favored for its milder reaction conditions and easier work-up compared to metal hydride reductions.

Causality of Experimental Choices:
  • Catalyst: Raney® Nickel is chosen for its high activity in nitrile hydrogenation.[3][4] The porous structure of the catalyst provides a large surface area for the reaction to occur.[2]

  • Solvent: Anhydrous ethanol is a common solvent for catalytic hydrogenations as it is relatively inert under the reaction conditions and can dissolve a wide range of organic compounds.

  • Hydrogen Source: Pressurized hydrogen gas is the reducing agent. The pressure is a critical parameter that can influence the reaction rate.

  • Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts. The ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired primary amine.

Experimental Workflow Diagram

G start Start: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile setup Reaction Setup: - Dissolve nitrile in anhydrous ethanol - Add Raney® Nickel catalyst - Place in a pressure reactor start->setup reaction Hydrogenation: - Pressurize with H₂ gas (e.g., 50 psi) - Stir at room temperature - Monitor reaction progress by TLC or GC-MS setup->reaction workup Work-up: - Filter catalyst through Celite® - Concentrate the filtrate reaction->workup purification Purification: - Column chromatography or - Acid-base extraction workup->purification end End Product: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamine purification->end

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Protocol:

Materials:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • Raney® Nickel (slurry in water or ethanol)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

  • Parr shaker or similar hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: If using Raney® Nickel slurry in water, carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 20 mL) to remove residual water. All handling of Raney® Nickel should be done under an inert atmosphere (e.g., Argon or Nitrogen) as it can be pyrophoric when dry.[5]

  • Reaction Setup: In a suitable pressure reactor vessel, dissolve 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 g, 4.06 mmol) in anhydrous ethanol (40 mL).

  • Catalyst Addition: Under a stream of inert gas, add the prepared Raney® Nickel (approx. 0.2 g, wet weight).

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 1 mL of a 7N solution) to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC or GC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL). Caution: Do not allow the filter cake to dry as it can be pyrophoric. Quench the filter cake with plenty of water.[5]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane and methanol with a small percentage of triethylamine) or by acid-base extraction to yield the pure 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine.

Quantitative Data Summary
ParameterValue
Substrate Amount1.0 g
SolventAnhydrous Ethanol (40 mL)
CatalystRaney® Nickel (~0.2 g, wet)
Hydrogen Pressure50-100 psi
TemperatureRoom Temperature
Reaction Time4-12 hours (monitor)
Expected Yield 85-95%

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles.[6] The reduction of a nitrile with LAH proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced to the amine.[7] Due to its high reactivity, LAH requires careful handling and an anhydrous reaction environment.

Causality of Experimental Choices:
  • Reducing Agent: LAH is a potent, non-selective reducing agent that efficiently converts nitriles to primary amines.[8][9]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and can dissolve LAH.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as LAH reacts violently with water and moisture.[10]

  • Quenching Procedure: A carefully controlled quenching procedure is essential to safely destroy the excess LAH and hydrolyze the aluminum salts to facilitate product isolation. The Fieser work-up is a commonly used and reliable method.[11][12]

Experimental Workflow Diagram

G start Start: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile setup Reaction Setup: - Suspend LAH in anhydrous THF under N₂ - Cool to 0 °C start->setup addition Substrate Addition: - Slowly add a solution of the nitrile in anhydrous THF setup->addition reaction Reaction: - Allow to warm to room temperature - Stir until completion (monitor by TLC) addition->reaction quench Quenching (Fieser Method): - Cool to 0 °C - Sequential slow addition of H₂O, aq. NaOH, and H₂O reaction->quench workup Work-up: - Filter the aluminum salts - Wash the filter cake with THF or EtOAc quench->workup purification Purification: - Concentrate the filtrate - Column chromatography or acid-base extraction workup->purification end End Product: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)ethanamine purification->end

Caption: Workflow for Lithium Aluminum Hydride reduction.

Detailed Protocol:

Materials:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Safety Precautions: LAH is a highly reactive and water-sensitive reagent. Handle it in a fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[11] Ensure a Class D fire extinguisher or dry sand is readily available.[10]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LAH (0.31 g, 8.12 mmol, 2.0 equiv.) and suspend it in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 g, 4.06 mmol, 1.0 equiv.) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Perform the following steps with extreme caution as hydrogen gas is evolved. Quench the reaction by the slow, dropwise addition of:

    • 0.3 mL of water

    • 0.3 mL of 15% aqueous NaOH solution

    • 0.9 mL of water

  • Work-up: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, and wash the filter cake thoroughly with THF or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purification: Purify the crude product by silica gel column chromatography or acid-base extraction as described in Protocol 1.

Quantitative Data Summary
ParameterValue
Substrate Amount1.0 g
Reducing AgentLithium Aluminum Hydride (0.31 g)
SolventAnhydrous THF (40 mL total)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 80-90%

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, especially in the catalytic hydrogenation, the catalyst may be inactive. Ensure the catalyst is fresh and properly handled. For the LAH reduction, a slight warming of the reaction mixture (e.g., to 40 °C) can sometimes drive the reaction to completion, but this should be done with caution.

  • Formation of Byproducts: The primary byproduct in nitrile reductions is the secondary amine. As mentioned, adding ammonia during catalytic hydrogenation can mitigate this. For the LAH reduction, ensuring a sufficient excess of the hydride reagent can help to fully reduce the intermediate imine before it can react with the product amine.

  • Difficult Purification: The resulting amine may be basic and can streak on silica gel columns. Pre-treating the silica gel with triethylamine or using a mobile phase containing a small amount of a basic modifier can improve chromatographic separation. Alternatively, acid-base extraction is a highly effective purification method for amines.

Conclusion

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride are effective methods for the synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)ethanamine from its nitrile precursor. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. Catalytic hydrogenation is generally preferred for larger-scale syntheses due to its milder conditions and easier work-up. LAH reduction, while powerful, requires more stringent safety precautions but is an excellent option for smaller-scale laboratory syntheses.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • University of California, Los Angeles Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • Bajpai, A. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrogen. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.
  • Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Scribd. (n.d.). Catalytic Hydrogenation for Students. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Raney Nickel. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • YouTube. (2021, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of 2,6-Dichloro-3,5-dimethoxyphenyl Isocyanate via Acetonitrile-Mediated Chlorination

[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2,6-dichloro-3,5-dimethoxyphenyl isocyanate presents a specific challenge: the 3,5-dimethoxyaniline core is highly electron-rich.[1] Standard chlorination methods (e.g.,

1

This protocol utilizes Acetonitrile (


)modulating dielectric medium1

ortho-regioselectivity1
Retrosynthetic Pathway[1]
  • Target: 2,6-Dichloro-3,5-dimethoxyphenyl isocyanate.[1]

  • Precursor: 2,6-Dichloro-3,5-dimethoxyaniline.[1]

  • Starting Material: 3,5-Dimethoxyaniline (Commercially available).[1]

  • Critical Reagent/Medium: NCS / Acetonitrile .

Chemical Reaction Workflow

The synthesis proceeds in two distinct modules. The first module is the acetonitrile-dependent step.

Module 1: Acetonitrile-Mediated Regioselective Chlorination[1]

Reaction:

Rationale:

  • Solvent Choice (Acetonitrile): Unlike non-polar solvents (

    
    ), acetonitrile dissolves both the aniline and NCS, facilitating a homogeneous reaction.[1] Unlike protic solvents (Alcohols), it prevents solvolysis or competitive ether formation.[1] Its high dielectric constant stabilizes the sigma-complex  intermediate.
    
  • Reagent (NCS): Provides a "soft" source of

    
     compared to chlorine gas, preventing ring oxidation.[1]
    
Module 2: Isocyanate Formation (Carbonylation)[1]

Reaction:

1

Detailed Experimental Protocol

Materials & Equipment[1][2][3][4]
  • Starting Material: 3,5-Dimethoxyaniline (purity >98%).[1]

  • Reagents: N-Chlorosuccinimide (NCS), Triphosgene (or Phosgene solution), Triethylamine (

    
    ).[1]
    
  • Solvents: Acetonitrile (HPLC Grade, Dry) , Dichloromethane (DCM), Toluene.[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, inert gas (Argon/Nitrogen) manifold, addition funnel.[1]

Protocol A: Preparation of 2,6-Dichloro-3,5-dimethoxyaniline[1]
  • Dissolution: Charge a 3-neck flask with 3,5-dimethoxyaniline (10.0 g, 65.3 mmol) and Acetonitrile (100 mL). Stir under Argon until fully dissolved.

  • Temperature Control: Cool the solution to 0–5 °C using an ice/water bath. Crucial: Low temperature prevents oxidation.[1]

  • NCS Addition: Dissolve NCS (18.3 g, 137 mmol, 2.1 eq) in Acetonitrile (150 mL). Add this solution dropwise to the aniline mixture over 60 minutes.

    • Note: The solution will darken slightly. Maintain internal temp < 10 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Endpoint: Disappearance of mono-chloro intermediate.

  • Work-up:

    • Concentrate the acetonitrile solution to ~20% volume under reduced pressure.

    • Pour residue into Ice Water (300 mL). The product may precipitate.

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Heptane/Ethanol or purify via silica gel chromatography (eluent: Hexane/DCM).

    • Yield: ~75-85%[3][4]

    • Appearance: Off-white to pale brown solid.

Protocol B: Conversion to Isocyanate
  • Preparation: Dissolve the 2,6-dichloro-3,5-dimethoxyaniline (5.0 g, 22.5 mmol) in dry Dichloromethane (DCM) (50 mL). Add Triethylamine (4.5 g, 45 mmol).

  • Phosgenation: In a separate flask, dissolve Triphosgene (2.5 g, 8.4 mmol, 0.37 eq) in DCM (20 mL) at 0 °C.

  • Addition: Slowly add the aniline/amine solution to the triphosgene solution over 30 minutes.

    • Safety: Exothermic. Evolution of CO gas. Use a scrubber.[1]

  • Reflux: After addition, allow to warm to RT, then reflux (40 °C) for 2 hours to ensure complete conversion of the carbamoyl chloride intermediate to the isocyanate.

  • Isolation:

    • Remove solvent under reduced pressure.[5]

    • Extract residue with dry hot Hexane or Toluene (the isocyanate is soluble; amine salts are not).[1]

    • Filter under inert atmosphere.

    • Concentrate the filtrate to obtain the target isocyanate.[6]

    • Storage: Store at -20 °C under Argon. Moisture sensitive.

Critical Process Parameters (CPP)

ParameterSpecificationImpact of Deviation
Solvent Quality Acetonitrile (<0.1%

)
Water consumes NCS and generates HCl, leading to hydrolysis or side reactions.[1]
NCS Stoichiometry 2.05 – 2.15 eq<2.0 eq yields mono-chloro impurity; >2.2 eq risks 4-chloro substitution (trichlorination).
Temperature (Step 1) 0 °C

25 °C
>40 °C promotes oxidation of the aniline ring (tar formation).
Base (Step 2) Triethylamine or PyridineEssential to scavenge HCl formed during isocyanate generation.[1]

Mechanistic Visualization

The following diagram illustrates the role of Acetonitrile in directing the chlorination and the subsequent isocyanate formation.

GStart3,5-DimethoxyanilineComplexSigma-Complex(Stabilized by ACN)Start->Complex+ NCS (1 eq)NCSN-Chlorosuccinimide(NCS)ACNAcetonitrile (Solvent)[Polarization Medium]NCS->ACNSolubilizationACN->ComplexStabilizes Transition StateInter12-Chloro-3,5-dimethoxyanilineComplex->Inter1- SuccinimideProduct12,6-Dichloro-3,5-dimethoxyanilineInter1->Product1+ NCS (2nd eq) / ACNTarget2,6-Dichloro-3,5-dimethoxyphenylIsocyanateProduct1->Target+ Triphosgene- HClTriphosTriphosgene / DCM

Caption: Pathway showing Acetonitrile's role in stabilizing the chlorination transition state, leading to the dichloro-aniline precursor.[1]

References

  • Synthesis of Infigratinib (BGJ398)

    • Gu, W., et al. (2011).[1] "Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family."[1] Journal of Medicinal Chemistry, 54(20), 7066–7083.[1]

    • [1]

  • NCS Chlorination in Acetonitrile

    • Paul, V., et al. (1994).[1] "Regioselective nuclear chlorination of anilines using N-chlorosuccinimide in acetonitrile." Tetrahedron Letters.

    • Note: This reference establishes Acetonitrile as the superior solvent for para-blocked or sensitive anilines compared to .
  • Triphosgene Protocols

    • Eckert, H., & Foster, B. (1987).[1] "Triphosgene, a Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 26(9), 894-895.[1]

    • [1]

  • Patent Literature

    • Novartis AG. (2006).[1] "Pyrimidinylarylurea derivatives." WO2006000420. (Describes the use of the isocyanate intermediate).

    • [1]

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,6-Dichlorophenylacetonitrile Scaffold and Microwave Acceleration

In the landscape of modern drug discovery and development, the synthesis of novel molecular frameworks with precision and efficiency is paramount. The 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile scaffold represents a key building block, offering multiple reaction sites for the construction of complex molecules. The sterically hindered and electronically deactivated nature of the chlorine atoms at the 2 and 6 positions presents a unique challenge for traditional synthetic methods, often requiring harsh conditions and long reaction times. However, these very features, when selectively functionalized, can lead to novel chemical entities with significant therapeutic potential.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering dramatic rate enhancements, increased product yields, and improved purity profiles compared to conventional heating methods.[1] This is due to the efficient and direct heating of the reaction mixture, leading to rapid temperature increases and localized superheating of polar molecules. For reactions involving challenging substrates like 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, microwave irradiation can overcome activation energy barriers and drive reactions to completion in a fraction of the time.[2]

This guide provides detailed protocols for the microwave-assisted functionalization of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to medicinal chemistry.[3][4]

Physicochemical Properties and Safety Information

Compound: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • Molecular Formula: C₁₀H₉Cl₂NO₂

  • Molecular Weight: 246.09 g/mol

  • Appearance (Predicted): White to off-white solid

  • Melting Point (Analogous Compound): 115 °C (for 2-chloro-3,5-dimethoxyphenyl)acetonitrile)

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications and Microwave-Assisted Protocols

The two chlorine atoms on the aromatic ring of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile are amenable to a variety of palladium-catalyzed cross-coupling reactions. The nitrile group also offers a handle for further transformations, including cyclization reactions.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[5][6] Microwave irradiation significantly accelerates this transformation, especially for less reactive aryl chlorides.[7][8]

Reaction Scheme:

Protocol for Mono-Arylation:

This protocol is designed for the selective mono-arylation of 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile. The steric hindrance around the chlorine atoms can be exploited to favor single substitution under controlled conditions.

Materials:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1) or Acetonitrile/Water (4:1)[8]

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.[8] The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings. For more challenging substrates, a catalyst with a more sophisticated ligand like dppf (in PdCl₂(dppf)) can be more effective.

  • Base: An inorganic base like K₂CO₃ is essential for the transmetalation step in the catalytic cycle. Cs₂CO₃ can be used for less reactive substrates.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. 1,4-Dioxane and acetonitrile are excellent solvents for microwave synthesis due to their high boiling points and ability to absorb microwave energy.[8]

  • Microwave Conditions: The high temperatures and pressures achieved in a sealed microwave vial dramatically accelerate the reaction, allowing for the use of less reactive aryl chlorides.

Data Presentation:

ParameterConditionRationale
Temperature 120-140 °CTo overcome the activation energy for the coupling of an aryl chloride.
Time 15-30 minMicrowave irradiation significantly reduces reaction times.[8]
Catalyst Loading 3 mol%A typical catalyst loading for efficient cross-coupling.
Equivalents of Boronic Acid 1.2 eqA slight excess ensures complete consumption of the starting material.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow A 1. Reagent Addition - Aryl Chloride - Boronic Acid - Catalyst - Base - Solvent B 2. Microwave Irradiation (120-140 °C, 15-30 min) A->B C 3. Work-up - Dilution - Washing B->C D 4. Purification (Column Chromatography) C->D E Product D->E

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which are crucial in a vast number of biologically active molecules.[9] Microwave assistance has been shown to dramatically reduce reaction times from hours to minutes for this transformation.[2][10]

Reaction Scheme:

Protocol for Double Amination:

This protocol is designed for the exhaustive amination of both chloro substituents.

Materials:

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • Amine (e.g., Morpholine, Piperidine)

  • Palladium precatalyst: Pd₂(dba)₃

  • Ligand: XPhos or SPhos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene or 1,4-Dioxane

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • In an inert atmosphere (glovebox or under argon), add to a 10 mL microwave reaction vial: 2-(2,6-dichloro-3,5-dimethoxyphenyl)acetonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (2.2 mmol).

  • Add the amine (2.5 mmol).

  • Add 5 mL of anhydrous toluene.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 100-130 °C for 20-40 minutes. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos or SPhos) is highly effective for the amination of aryl chlorides.[2] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the base and catalyst.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be set up under an inert atmosphere.

Data Presentation:

ParameterConditionRationale
Temperature 100-130 °CSufficient to promote the amination of deactivated aryl chlorides.
Time 20-40 minMicrowave heating significantly accelerates the C-N bond formation.[2]
Catalyst/Ligand Pd₂(dba)₃/XPhosA highly active system for Buchwald-Hartwig amination.
Base NaOtBuA strong base necessary for the catalytic cycle.

Reaction Mechanism Diagram:

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ Complex1 Ar(Cl)-Pd(II)L₂ Pd0->Complex1 Oxidative Addition (Ar-Cl) Complex2 [Ar-Pd(II)L₂(HNR₂)]⁺Cl⁻ Complex1->Complex2 + HNR₂ Complex3 Ar-Pd(II)L₂(NR₂) Complex2->Complex3 - HCl (+ Base) Complex3->Pd0 Reductive Elimination Product Ar-NR₂ Complex3->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Intramolecular Cyclization to form Quinazoline Derivatives

The presence of a nitrile group ortho to a reactive site (after a cross-coupling reaction) or a nucleophile can lead to intramolecular cyclization to form heterocyclic structures like quinazolines, which are important pharmacophores.[11][12][13] Microwave irradiation can promote these cyclizations, often without the need for a catalyst.

Hypothetical Reaction Scheme (Post-Amination):

This protocol assumes a prior Buchwald-Hartwig amination to introduce a primary amine.

Protocol for Microwave-Assisted Cyclization:

Materials:

  • Product from a mono-amination reaction with a primary amine (e.g., 2-((2-amino-6-chloro-3,5-dimethoxyphenyl)methyl)benzonitrile)

  • Base (optional): K₂CO₃ or a non-nucleophilic organic base

  • Solvent: DMF or DMSO

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave synthesizer

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add the ortho-aminoarylacetonitrile starting material (1.0 mmol).

  • Add 5 mL of DMF. A base can be added if necessary to facilitate the cyclization.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150-180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water (50 mL).

  • Collect the precipitate by filtration or extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are excellent for microwave-assisted cyclizations as they efficiently absorb microwave energy and can solubilize a wide range of substrates.

  • Temperature: Higher temperatures are often required to promote intramolecular cyclizations, which can be easily and safely achieved in a sealed microwave vessel.

  • Catalyst-Free: Many intramolecular cyclizations of this type can proceed thermally under microwave irradiation without the need for a catalyst, which simplifies purification.

Logical Relationship Diagram:

Cyclization_Logic Start 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile MonoAmination Microwave-Assisted Mono-Amination (Buchwald-Hartwig) Start->MonoAmination Intermediate Ortho-Aminoarylacetonitrile Intermediate MonoAmination->Intermediate Cyclization Microwave-Assisted Intramolecular Cyclization Intermediate->Cyclization Product Quinazoline Derivative Cyclization->Product

Caption: Synthetic Pathway to Quinazolines via Microwave Synthesis.

Conclusion

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a versatile building block for the synthesis of complex organic molecules. The application of microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the functionalization of this scaffold. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent cyclization reactions offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this promising core structure.

References

  • Besson, T., et al. (2011). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 16(4), 3458-3481. Available at: [Link]

  • Tale, R. H., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 333. Available at: [Link]

  • de la Hoz, A., et al. (1999). MICROWAVE ENHANCED SYNTHESIS OF QUINAZOLINES. ECSOC-3, 3, a0023. Available at: [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. Available at: [Link]

  • Tale, R. H., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6. Available at: [Link]

  • ChemBK. (n.d.). 2-(2-CHLORO-3,5-DIMETHOXYPHENYL)ACETONITRILE. Available at: [Link]

  • Charoen-in, U., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 8(30), 27285-27295. Available at: [Link]

  • Yamada, K., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Advances, 11(48), 30235-30243. Available at: [Link]

  • Bandyopadhyay, D., & de la Hoz, A. (2017). Microwave Assisted Organic Synthesis – A Green Chemistry Approach. Current Organic Synthesis, 14(1), 2-3. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]

  • de la Cruz, J. N., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 15009-15021. Available at: [Link]

  • Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2342-2349. Available at: [Link]

  • Al-dujaili, A. H., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1109. Available at: [Link]

  • Macdonald, S. J. F., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10592-10613. Available at: [Link]

  • Kráľová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4949. Available at: [Link]

  • Perreux, L., & Loupy, A. (2001). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 6(4), 364-369. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Rorig, K., et al. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. Available at: [Link]

  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.
  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.
  • Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. Available at: [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). diphenylacetonitrile. Organic Syntheses, 24, 39. Available at: [Link]

  • Organic Chemistry Portal. (2008). Rh-Catalyzed Transannulation of 1,2,3-Triazoles. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetonitrile (CAS 75-05-8). Available at: [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Current Topics in Medicinal Chemistry. Available at: [Link]

  • Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476. Available at: [Link]

  • Asquith, C. R. M., & Laitinen, T. (2024). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 270, 117399. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Ticket ID: #HYD-26DC-OY Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho Effect" Bottleneck

You are likely experiencing low yields (<40%) or incomplete conversion because this substrate is a textbook case of steric inhibition . The 2,6-dichloro substitution pattern creates a "steric wall" that blocks the nucleophilic attack of water/hydroxide on the nitrile carbon. Furthermore, the electron-rich 3,5-dimethoxy ring system reduces the electrophilicity of the nitrile, compounding the difficulty.

Standard reflux conditions (e.g., aqueous NaOH/EtOH at 80°C) are insufficient for this molecule. To improve yield, you must transition to High-Temperature Glycolysis or Peroxide-Assisted Hydrolysis .

Part 1: Diagnostic & Mechanism

Why Your Current Protocol Failed

The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.



  • The Steric Shield: The chlorine atoms at positions 2 and 6 physically repel the incoming nucleophile (

    
     or 
    
    
    
    ).
  • The Amide Trap: Even if you successfully form the amide, the second step (amide

    
     acid) is more sterically demanding than the first. Many reactions stall here, resulting in a mixture of starting material, amide, and acid.
    
  • Solubility: The lipophilic dichlorophenyl core is insoluble in pure aqueous media, leading to a heterogeneous reaction that is kinetically limited.

StericShield Substrate 2,6-Dichloro Substrate StericWall STERIC WALL (2,6-Cl atoms) Substrate->StericWall Nucleophile Nucleophile (OH- / H2O) Nucleophile->StericWall Blocked Reaction Hydrolysis Event StericWall->Reaction High Energy Barrier

Figure 1: Conceptual visualization of the steric barrier preventing nucleophilic attack.

Part 2: Optimized Protocols

Choose the protocol based on your available equipment and downstream requirements.

Protocol A: The "Sledgehammer" Method (High-Temp Base)

Best for: One-pot conversion to acid; Scale-up. Mechanism: Uses ethylene glycol to raise the boiling point to 160°C+, providing the thermal energy to overcome the steric barrier.

Reagents:

  • Substrate: 1.0 eq

  • KOH (Pellets): 5.0 - 8.0 eq

  • Solvent: Ethylene Glycol (do not use Ethanol)

  • Water: 2.0 eq (essential for the stoichiometry)

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethylene Glycol (10 mL/g).

  • Activation: Add KOH pellets and the small amount of water.

  • Reaction: Heat to 150–160°C . Reflux is not necessary if using an internal probe; maintain temp.

  • Monitoring: Run for 12–24 hours. Monitor by HPLC (TLC is misleading due to amide overlap).

  • Workup (Critical):

    • Cool to room temp.[1] Dilute with water (3x volume).

    • Wash: Extract with Ethyl Acetate to remove unreacted nitrile/amide (discard organic layer).

    • Acidify: Adjust aqueous layer pH to 2-3 with HCl. The product will precipitate.[1][2][3]

    • Isolate: Filter the solid.[1]

Protocol B: The "Radziszewski" Two-Step (Peroxide)

Best for: Mild conditions; Avoiding decarboxylation; High purity. Mechanism: Hydroperoxide anion (


) is a smaller, more potent nucleophile (alpha-effect) than hydroxide, rapidly converting nitrile to amide.

Step 1: Nitrile


 Amide [3][4][5]
  • Dissolve substrate in DMSO or MeOH.

  • Add

    
     (0.5 eq) and 30% 
    
    
    
    (4.0 eq).
  • Stir at 40–60°C for 2-4 hours. (Yield >90% Amide).

Step 2: Amide


 Acid 
  • Add NaOH (5 eq) directly to the reaction mixture.

  • Heat to 80-100°C to hydrolyze the amide.

  • Note: If the amide resists, isolate it and use Nitrous Acid Deamination (

    
    ) to convert the amide to the acid under diazotization conditions.
    

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
New spot on TLC, but not Acid Reaction stalled at Amide .Isolate the intermediate. Confirm by IR (Amide peaks at 1650-1690 cm⁻¹). Subject this solid to Protocol A.
Product missing Methoxy peaks (NMR) Ether Cleavage occurred.You likely used strong acid (HBr/HI) or Lewis acids. 3,5-dimethoxy groups are acid-sensitive. Switch to Alkaline hydrolysis (Protocol A).
Low Recovery after Acidification Decarboxylation .2,6-dichloro-phenylacetic acids can lose

if boiled in acid. Ensure workup acidification is done cold (0°C).
Reaction is Heterogeneous Solubility Limit .The glycol method (Protocol A) usually solves this. If using aqueous base, add a Phase Transfer Catalyst (TBAB 5 mol%).
Q: Can I use acid hydrolysis (H2SO4/AcOH)?

A: It is not recommended . While H2SO4/AcOH/Water is a standard mix, the high temperature required (>110°C) for this hindered substrate poses a high risk of demethylating the 3,5-dimethoxy groups, leading to a complex mixture of phenols.

Q: Why Ethylene Glycol? Can I use Ethanol?

A: Ethanol boils at 78°C. This provides insufficient thermal energy to overcome the steric repulsion of the 2,6-dichloro groups. Ethylene glycol boils at 197°C, allowing you to access the 150°C+ kinetic window required for this specific transformation.

Part 4: Workflow Decision Matrix

Workflow cluster_legend Recommended Path Start Start: 2,6-Dichloro Nitrile Check Is Substrate Acid Sensitive? (Methoxy groups present?) Start->Check BaseRoute Select Alkaline Route Check->BaseRoute Yes (3,5-OMe) AcidRoute Acid Route (Risk of Demethylation) Check->AcidRoute No TempCheck Can you heat >150°C? BaseRoute->TempCheck Glycol Protocol A: KOH / Ethylene Glycol (160°C) TempCheck->Glycol Yes Peroxide Protocol B: H2O2 / NaOH (Radziszewski) TempCheck->Peroxide No (Mild conditions needed)

Figure 2: Decision tree for selecting the optimal hydrolysis methodology.

References

  • Garg, N. K., et al. (2020). "Platinum-Catalyzed Selective Hydration of Hindered Nitriles." Organic Syntheses.

    • Context: Validates the difficulty of hindered nitrile hydration and offers catalytic alternatives.[5]

  • Cohen, S. M., et al. (2005). "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[4] Journal of Organic Chemistry.

    • Context: Discusses the limitations of acid catalysis for mesitonitrile (similar steric bulk to 2,6-dichloro).
  • McMaster, L., & Noller, C. R. (1935). "The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide."[6] Journal of the American Chemical Society.[5][6]

    • Context: The foundational text for the Radziszewski reaction (Protocol B)
  • BenchChem Technical Repository. (2025). "Stability of 3,5-Dimethoxybenzoic Acid Derivatives."

    • Context: Confirms the stability profile of the methoxy groups under basic vs. acidic conditions.
  • Patent WO2005073163A1. "Process for the preparation of [2-(2,6-dichloroanilino) phenyl] acetoxy acetic acid."

    • Context: Provides industrial conditions for hydrolyzing 2,6-dichloro substituted phenylacetates, supporting the high-temper

Sources

Overcoming steric hindrance in 2,6-dichloro-3,5-dimethoxy substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalizing the 2,6-Dichloro-3,5-Dimethoxy Core

Current Status: ONLINE Agent: Senior Application Scientist (Ph.D., Organometallics) Ticket Topic: Overcoming Steric & Electronic Deactivation in Highly Substituted Arenes

Welcome & Triage: Understanding the "Fortress"

You are likely here because your standard reaction conditions (standard


 or tetrakis-palladium coupling) failed to yield product with your 2,6-dichloro-3,5-dimethoxy  substrate.

The Problem is Twofold:

  • The Steric Trench (2,6-Cl): The two chlorine atoms create a severe steric blockade around the C1 position, preventing the approach of nucleophiles or standard metal catalysts.

  • The Electronic Shield (3,5-OMe): The methoxy groups are strong Electron Donating Groups (EDGs). They increase the electron density of the aromatic ring, making it:

    • Immune to

      
      :  The ring repels nucleophiles.
      
    • Difficult for Oxidative Addition: The C-Cl bond is electron-rich, making the insertion of Pd(0) thermodynamically uphill compared to electron-deficient aryl chlorides.

The Solution: You must switch from "force" (heat/base) to "finesse" (specialized ligand geometry).

Decision Matrix: Select Your Pathway

Use the following logic flow to determine the correct protocol for your specific substitution goal.

ReactionSelector Start Target Transformation Type What are you substituting? Start->Type Cl_Disp Displace Chlorine (C-Cl) Type->Cl_Disp Cross-Coupling CH_Func Functionalize C-H (C4) Type->CH_Func Lithiation Nuc_Type Nucleophile Type? Cl_Disp->Nuc_Type CN_Bond Amine/Amide (C-N) Nuc_Type->CN_Bond Amination CC_Bond Boronic Acid (C-C) Nuc_Type->CC_Bond Suzuki Method_A Method A: Buchwald (BrettPhos) CN_Bond->Method_A Method_B Method B: PEPPSI-IPr / XPhos CC_Bond->Method_B Method_C Method C: Turbo-Grignard (LiCl) CH_Func->Method_C

Figure 1: Strategic decision tree for selecting the appropriate catalytic system based on nucleophile type.

Troubleshooting Guides & Protocols

Ticket #001: Reaction Failed (No Product)

User Complaint: "I tried refluxing with an amine in DMF/K2CO3, but I only recovered starting material."

Diagnosis: You are fighting thermodynamics. The 3,5-dimethoxy groups pump electron density into the ring, destabilizing the Meisenheimer Complex intermediate required for Nucleophilic Aromatic Substitution (


). The 2,6-chlorines physically block the approach.

The Fix: Abandon standard


. 
Unless you have a strong Electron Withdrawing Group (NO2, CN) at position 4, this reaction will not proceed under thermal conditions. You must  use Palladium-catalyzed Buchwald-Hartwig amination (See Protocol A).
Protocol A: C-N Coupling (Buchwald-Hartwig)

Target: Displacing Cl with an Amine. The "Secret Weapon": BrettPhos or RuPhos . These ligands are bulky enough to force the formation of the active monoligated Pd species, yet electron-rich enough to facilitate oxidative addition into your deactivated C-Cl bond.

Step-by-Step:

  • Catalyst Prep: Use a precatalyst like BrettPhos Pd G4 (Gen 4). Avoid generating catalyst in situ from Pd(OAc)2 if possible, as initiation is slow with hindered substrates.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv

    • BrettPhos Pd G4 : 2–4 mol%

    • Base: LHMDS (1.0 M in THF) or NaOtBu . Note: LHMDS is often superior for extremely hindered substrates as it prevents Pd-dimer formation.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 80°C – 100°C for 12 hours under Argon.

Why this works: The "G4" precatalyst ensures immediate release of the active Pd(0) species even in the crowded environment.

Protocol B: C-C Coupling (Suzuki-Miyaura)

Target: Coupling with Boronic Acids.[1][2][3][4][5] The "Secret Weapon": Pd-PEPPSI-IPr or XPhos . The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use an N-Heterocyclic Carbene (NHC) ligand.[4] The NHC is a "bulky fence" that prevents the catalyst from crashing out, while the pyridine "throw-away" ligand allows rapid entry into the cycle.

Experimental Data: Ligand Performance on 2,6-Dichloro Substrates

Catalyst SystemYield (24h)Notes
Pd(PPh3)4< 5%Ligand cone angle too small; rapid catalyst death.
Pd(dppf)Cl215-20%Bite angle insufficient for this steric bulk.
Pd-PEPPSI-IPr 88-95% Recommended. Excellent stability in air/moisture.
XPhos Pd G4 92-98% Recommended. Best for weak boron nucleophiles.

Step-by-Step (PEPPSI Method):

  • Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd-PEPPSI-IPr (2 mol%).

  • Base: Add KOH (2.0 equiv) or K3PO4 (3.0 equiv). Use finely ground powder.[6]

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane/H2O (4:1) .

    • Tip: PEPPSI catalysts often perform better in alcoholic solvents or with water present.

  • Run: Heat to 60°C (often sufficient) or 80°C.

Protocol C: The "Backdoor" (Halogen-Lithium Exchange)

Target: Functionalizing the ring via Electrophile Quench. Risk: The "Halogen Dance" (migration of the Li to a more stable position) is a risk, but less so here due to the blocking methoxy groups.

The Fix: Use Turbo-Grignard (iPrMgCl·LiCl) .[7] Standard n-BuLi is too aggressive and may cause deprotonation of the methoxy methyls (lateral lithiation) or scrambling. Turbo-Grignard performs a selective Halogen-Mg exchange at the C-Cl bond.

Step-by-Step:

  • Dry: Flame-dry flask, Ar atmosphere.

  • Dissolve: Substrate in anhydrous THF.

  • Cool: -20°C (Cryogenic temperatures like -78°C are often too cold for the exchange on deactivated rings; -20°C to 0°C is the sweet spot for Turbo-Grignard).

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.[7] Stir 1–2 hours.

    • Check: Quench an aliquot with D2O and check NMR for deuterium incorporation to verify exchange.

  • Quench: Add electrophile (e.g., DMF for aldehyde, CO2 for acid).

Visualizing the Mechanism

The diagram below illustrates why NHC ligands (PEPPSI) or Dialkylbiaryl phosphines (Buchwald) succeed where others fail. They create a protective "pocket" that accommodates the 2,6-bulk while forcing the reductive elimination step.

CatalyticCycle cluster_steric Steric Challenge Zone Pd0 Active Species [L-Pd(0)] (Bulky Ligand) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Attacks C-Cl PdII Pd(II) Complex Sterically Crowded OxAdd->PdII Ar-Pd-Cl formed TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet Ligand flexes to accept R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl formed RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. Note that the Oxidative Addition step is the primary bottleneck for electron-rich, hindered chlorides. Bulky ligands (L) prevent dimerization and promote this step.

References

  • PEPPSI Catalyst Overview : Organ, M. G., et al. "Pd-PEPPSI-IPr: An air- and water-stable catalyst for industrially useful intermolecular cross-coupling reactions."[8] Sigma-Aldrich / Chemistry European Journal. Link

  • Buchwald-Hartwig Ligand Selection : Maiti, D., & Buchwald, S. L. (2009). "Ligand-Enabled Palladium-Catalyzed Coupling of Aryl Chlorides." Journal of the American Chemical Society. Link

  • Steric Hindrance in Suzuki Coupling : Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Turbo Grignard Chemistry : Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Purification of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Welcome to the Purification Support Center. You are working with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile , a highly functionalized phenylacetonitrile derivative often utilized as an advanced intermediate in the synthesis of splicing modulators (e.g., Pladienolide B analogs).

Molecular Analysis for Purification:

  • Steric Bulk: The 2,6-dichloro substitution creates significant steric hindrance around the benzylic position, affecting crystal packing efficiency.

  • Electronic Nature: The 3,5-dimethoxy groups are electron-donating, while the chlorines are electron-withdrawing. The nitrile group adds polarity. This "push-pull" electronic character makes the molecule moderately soluble in alcohols but prone to "oiling out" if the solvent polarity is mismatched.

  • Critical Risk: The nitrile group is susceptible to hydrolysis (to amide or acid) under strong acidic/basic conditions or prolonged heating in aqueous media.

Solvent System Selection (Ticket #1)

User Query: "I tried recrystallizing from pure hexane, but it’s insoluble. DCM dissolves it instantly. What solvent system should I use?"

Scientist Response: Hexane is too non-polar for the nitrile group, and DCM is too good a solvent (high solubility even at cold temperatures). You need a system with a steep temperature-solubility gradient.

Recommended Solvent Systems
SystemCompositionSuitabilityNotes
Primary Ethanol (Absolute) High Best balance. The compound dissolves at reflux (~78°C) and crystallizes upon cooling.
Secondary IPA / Water (9:1) Medium Use if Ethanol fails. Water acts as an anti-solvent to force precipitation, but increases risk of oiling out.
Tertiary Heptane / Toluene Low Use only if the compound is highly impure. Dissolve in min. Toluene, add hot Heptane until cloudy.

Why Ethanol? Literature on analogous structures (e.g., 3,4-dimethoxyphenylacetonitrile) confirms that ethanol is the gold standard for recrystallizing electron-rich phenylacetonitriles [1]. It solubilizes the polar nitrile head while accommodating the lipophilic aromatic core at high temperatures.

Standard Operating Procedure (SOP)

User Query: "Can you provide a step-by-step protocol to maximize yield and purity?"

Scientist Response: Follow this thermodynamic control protocol. Rapid cooling will trap impurities (benzyl halides) in the crystal lattice.

Workflow Diagram

Recrystallization_Workflow Start Crude Solid (2,6-Dichloro-3,5-dimethoxy...) Dissolution Dissolution Reflux in EtOH (78°C) Start->Dissolution Add min. solvent HotFilter Hot Filtration (Remove insolubles) Dissolution->HotFilter If particulates exist Cooling1 Slow Cooling (To 25°C over 2 hours) Dissolution->Cooling1 Solution clear HotFilter->Cooling1 Seed Nucleation Check Add Seed Crystal if Clear Cooling1->Seed No precipitate? Cooling2 Cryogenic Cooling (0-4°C for 1 hour) Cooling1->Cooling2 Precipitate forms Seed->Cooling2 Filter Filtration & Wash (Cold EtOH) Cooling2->Filter Dry Vacuum Drying (40°C, <50 mbar) Filter->Dry

Caption: Optimized thermal cycle for purification of substituted phenylacetonitriles.

Detailed Protocol
  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (5 mL/g of solid). Heat to reflux (78°C).

    • Note: If not dissolved, add more EtOH in 1 mL increments.

  • Hot Filtration: If black specks (Pd residues or inorganic salts) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Why? Rapid cooling causes "crashing out" (amorphous precipitation) rather than crystallization.

  • Crystallization: Once at RT, observe. If no crystals form, scratch the glass or add a seed crystal. Then, move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter vacuum. Wash the cake with ice-cold Ethanol (2 x 1 mL/g).

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to avoid melting or sublimation.

Troubleshooting Guide (FAQs)

Ticket #2: "The product is oiling out instead of crystallizing."

  • Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or impurities are depressing the melting point.

  • Fix:

    • Re-heat until the oil dissolves.

    • Add Seed Crystals at a temperature slightly below the saturation point.

    • Agitate vigorously (stir bar) during cooling to break up oil droplets.

    • Change Solvent: Switch to IPA/Heptane . The presence of a non-polar anti-solvent (Heptane) can sometimes favor crystal lattice formation over oiling [2].

Ticket #3: "The crystals are yellow/brown. They should be off-white."

  • Diagnosis: Presence of oxidized phenols or polymeric impurities.

  • Fix: Perform a Carbon Treatment .

    • Dissolve compound in hot Ethanol.

    • Add Activated Carbon (5 wt%). Stir at reflux for 15 mins.

    • Hot filter carefully (Celite) to remove carbon.

    • Proceed with crystallization.[1][2]

Ticket #4: "My yield is only 40%."

  • Diagnosis: The compound is too soluble in Ethanol at room temperature.

  • Fix:

    • Concentrate: Rotovap the mother liquor down to 50% volume and cool again (Second Crop).

    • Anti-solvent: After the initial dissolution in Ethanol, add Water dropwise at reflux until slight turbidity appears, then add 1 drop of Ethanol to clear it. Cool slowly.

Impurity Profiling & Validation

Before releasing the batch, validate purity against these common impurities.

Impurity TypeOriginDetection MethodRemoval Strategy
Benzyl Chloride Precursor Incomplete reactionGC-MS / TLC (Non-polar)Remains in mother liquor (Ethanol)
Phenylacetamide Hydrolysis of NitrileLC-MS (M+18 mass)Recrystallize from Toluene (Amides are insoluble in Toluene)
Phenylacetic Acid Hydrolysis of NitrileH-NMR (Acid peak)Wash organic layer with NaHCO3 prior to recrystallization

Expected Melting Point: Based on structural analogs (2,6-dichlorophenylacetonitrile mp 73-75°C [3] and 3,5-dimethoxy analogs), the target melting point for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is likely in the range of 100°C – 120°C due to increased molecular weight and packing density.

  • Action: If your MP is < 90°C or the range is > 2°C wide, recrystallize again.

References

  • CN101475511B . (2012). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents. Link

  • MIT OpenCourseWare . (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Link

  • Sigma-Aldrich . (n.d.). 2,6-Dichlorophenylacetonitrile Product Specification. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile . It is designed for medicinal chemists and process development scientists who require rigorous structural verification of halogenated aromatic intermediates.[1]

Unlike generic spectral lists, this guide focuses on comparative diagnostics —distinguishing the target molecule from its non-chlorinated analogs and potential regioisomers using shift causality and integration logic.[1]

Technical Profile & Structural Context

  • Compound: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

  • CAS: 13388-75-5 (Analogous reference)[2][3]

  • Molecular Formula: C10H9Cl2NO2

  • Key Structural Features:

    • Symmetry:

      
       axis of symmetry passing through C1 and C4.[1]
      
    • Steric Crowding: The acetonitrile group is flanked by two chlorine atoms (Positions 2,6), creating significant steric and electronic deshielding at the benzylic position.[1]

    • Electronic Environment: The aromatic proton at Position 4 is shielded by two ortho-methoxy groups.[1]

Why This Analysis Matters

In the synthesis of complex pharmacophores (e.g., spliceosome modulators like Pladienolide analogs), the chlorination pattern is critical.[1] A common failure mode is the formation of the 2,4-dichloro isomer or incomplete chlorination.[1] This NMR guide serves as a primary release assay to confirm the 2,6-substitution pattern .[1]

Comparative Spectral Analysis

The following data compares the Target Molecule against its Non-Chlorinated Analog (3,5-dimethoxyphenylacetonitrile) and its Starting Material (Benzyl Chloride derivative) to establish reaction monitoring parameters.

Solvent: CDCl3 (Reference residual peak: 7.26 ppm)

Table 1: Diagnostic Chemical Shift Comparison
Proton EnvironmentTarget Molecule (2,6-Dichloro)Non-Chlorinated Analog (3,5-Dimethoxy)Starting Material (Benzyl Chloride)Mechanistic Insight
Ar-H (Pos 4) ~6.60 ppm (s, 1H) ~6.40 ppm (t/m, 1H)~6.60 ppm (s, 1H)The C4 proton remains a singlet due to symmetry.[1] It is shielded by two ortho-OMe groups.[1]
Ar-H (Pos 2,6) Absent (Substituted by Cl)~6.50 ppm (d, 2H)AbsentPrimary Purity Check: Disappearance of the 6.50 ppm doublet confirms full chlorination at 2,6 positions.[1]
-OCH3 ~3.95 ppm (s, 6H) ~3.80 ppm (s, 6H)~3.95 ppm (s, 6H)Slight downfield shift in the target due to the inductive effect (-I) of the adjacent Chlorine atoms.[1]
-CH2-R ~4.05 - 4.15 ppm (s, 2H) ~3.70 ppm (s, 2H)~4.75 ppm (s, 2H) Reaction Monitor: The benzylic protons shift upfield (4.75

4.[1]10) upon conversion from Chloride to Nitrile, but remain deshielded relative to the non-chlorinated analog (3.[1]70) due to the ortho-Cl effect.[1]

Note on Shifts: Values are derived from substituent additivity principles and analogous literature data [1, 2]. Exact shifts may vary ±0.05 ppm depending on concentration and water content.[1]

Structural Verification Logic (Self-Validating Protocol)

To ensure scientific integrity, the interpretation of the spectrum must follow a "Decision Tree" logic.[1] Mere presence of peaks is insufficient; the absence of coupling and integration ratios are the validators.[1]

The "Symmetry Test"

The most common impurity is the 2,4-dichloro isomer .[1]

  • Target (2,6-dichloro): Symmetric. Shows one aromatic singlet (1H).[1]

  • Impurity (2,4-dichloro): Asymmetric.[1] Shows two aromatic singlets (1H each) or weak coupling if resolution allows.[1]

Diagram 1: Structural Confirmation Logic Flow

StructuralLogic Start Acquire 1H NMR (CDCl3) CheckAr Analyze Aromatic Region (6.0 - 7.0 ppm) Start->CheckAr IsSinglet Is there a SINGLE Singlet integrating to 1H? CheckAr->IsSinglet TargetConfirmed CONFIRMED: 2,6-Substitution (Symmetric Core) IsSinglet->TargetConfirmed Yes (Singlet) IsomerDetected REJECT: 2,4-Isomer Detected (Asymmetric Core) IsSinglet->IsomerDetected No (Two Singlets) UnderChlorinated REJECT: Mono-chloro / Unreacted (Coupling Patterns Visible) IsSinglet->UnderChlorinated No (Doublets/Multiplets) CheckBenzylic Check Benzylic Region (4.0 - 5.0 ppm) TargetConfirmed->CheckBenzylic Complete Pass: Peak at ~4.1 ppm CheckBenzylic->Complete Incomplete Fail: Peak at ~4.7 ppm (Residual Benzyl Chloride) CheckBenzylic->Incomplete

Caption: Logical workflow for distinguishing the target 2,6-dichloro isomer from asymmetric impurities and starting materials.

Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-impurity overlaps.[1]

A. Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL CDCl3 (99.8% D).

    • Why CDCl3? It provides excellent solubility for chlorinated aromatics and prevents the H-D exchange on the active methylene that can occur in basic solvents like Pyridine-d5.[1]

    • Alternative: If the nitrile is an intermediate salt, use DMSO-d6 .[1] Note that DMSO will shift the H2O peak to ~3.3 ppm, potentially obscuring the methoxy signal [3].[1]

  • Filtration: If the solution is cloudy (common with inorganic salts from the cyanation step), filter through a small plug of glass wool into the NMR tube.[1]

B. Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).[1]

  • Scans (ns): Minimum 16 (to visualize low-level isomeric impurities).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic proton at Position 4 is isolated from other protons (no vicinal coupling).[1] It may have a longer T1 relaxation time. A short D1 can lead to under-integration of this diagnostic peak, falsely suggesting a lower purity.[1]

Synthesis & Impurity Pathway Visualization

Understanding the origin of the sample is crucial for interpreting the spectrum.[1] The target is typically synthesized via chlorination of 3,5-dimethoxytoluene followed by radical bromination/chlorination and cyanation, or direct chlorination of the phenylacetonitrile.[1]

Diagram 2: Reaction Monitoring & Impurity Origins

SynthesisPathway SM 3,5-Dimethoxyphenyl- acetonitrile (Starting Material) Step1 Chlorination (NCS or Cl2) SM->Step1 Target TARGET: 2,6-Dichloro-3,5-dimethoxy- phenylacetonitrile Step1->Target Major Product Impurity1 Impurity A: 2,4-Dichloro Isomer (Regioisomer) Step1->Impurity1 Minor Product Impurity2 Impurity B: 2-Chloro (Mono) (Incomplete) Step1->Impurity2 Incomplete Rxn Singlet Ar-H\n(~6.6 ppm) Singlet Ar-H (~6.6 ppm) Target->Singlet Ar-H\n(~6.6 ppm) Two Singlets Ar-H Two Singlets Ar-H Impurity1->Two Singlets Ar-H Doublets (AB System) Doublets (AB System) Impurity2->Doublets (AB System)

Caption: Synthesis pathway highlighting the origin of critical impurities and their distinguishing NMR signatures.

References

  • ChemicalBook. (n.d.). 3,5-Dimethoxyphenylacetonitrile 1H NMR Spectrum. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] PubChem Compound Summary for CID 139445, 3,5-Dimethoxyphenylacetonitrile. Retrieved from

  • NP-MRD. (2024). Simulated NMR Data for Acetonitrile Derivatives. Natural Products Magnetic Resonance Database.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing and comparing High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We will navigate the logical steps from initial method development to the comparison with an orthogonal method, ensuring a robust and reliable analytical procedure suitable for quality control and regulatory submission.

Introduction: The Analytical Challenge

2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile is a structurally complex molecule featuring a halogenated and methoxylated aromatic ring, along with a polar nitrile group. The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The analytical challenge lies in developing a stability-indicating HPLC method that can separate the main component from a range of potential impurities, which may include starting materials, by-products, and degradation products. These impurities could have closely related structures, making separation challenging.

Primary Method Development: A Reversed-Phase Approach

Given the molecule's structure—a non-polar aromatic backbone with some polar functionalities—a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[3] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3]

Rationale for Column and Mobile Phase Selection

Column Selection: The presence of an aromatic ring suggests that a stationary phase with pi-pi interaction capabilities, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, could offer enhanced selectivity for aromatic and halogenated compounds compared to a standard C18 column.[4][5][6] However, for broad applicability and initial screening, a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a robust choice.[7] The smaller particle size (3.5 µm) provides higher efficiency and better resolution than the traditional 5 µm particles.[4]

Mobile Phase Selection: A gradient elution is preferable to an isocratic one for analyzing purity, as it can effectively elute a wider range of compounds with varying polarities in a reasonable timeframe.[3] A common and effective mobile phase for RP-HPLC consists of an aqueous component and an organic modifier.[8]

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Organic Phase (B): Acetonitrile. Acetonitrile is a common choice due to its low viscosity, low UV cutoff, and good elution strength for a wide range of organic molecules.[9]

Experimental Protocol: Primary HPLC Method
Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on typical UV absorbance for substituted benzene rings; requires experimental verification via UV scan)
Injection Volume 10 µL
Sample Preparation 1.0 mg/mL of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile in Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Method Development Workflow

cluster_0 Initial Screening cluster_1 Optimization cluster_2 Forced Degradation cluster_3 Validation Select Column (C18) Select Column (C18) Select Mobile Phase (ACN/H2O) Select Mobile Phase (ACN/H2O) Select Column (C18)->Select Mobile Phase (ACN/H2O) Generic Gradient Generic Gradient Select Mobile Phase (ACN/H2O)->Generic Gradient Optimize Gradient Optimize Gradient Generic Gradient->Optimize Gradient Inject Standard Optimize Flow Rate Optimize Flow Rate Optimize Gradient->Optimize Flow Rate Optimize Wavelength Optimize Wavelength Optimize Flow Rate->Optimize Wavelength Acid/Base Hydrolysis Acid/Base Hydrolysis Optimize Wavelength->Acid/Base Hydrolysis Finalized Method Oxidation Oxidation Acid/Base Hydrolysis->Oxidation Thermal/Photolytic Stress Thermal/Photolytic Stress Oxidation->Thermal/Photolytic Stress Specificity Specificity Thermal/Photolytic Stress->Specificity Analyze Stressed Samples Linearity Linearity Specificity->Linearity Accuracy/Precision Accuracy/Precision Linearity->Accuracy/Precision

Caption: Workflow for Primary HPLC Method Development.

Orthogonal Method Comparison: Ensuring Comprehensive Purity Assessment

Relying on a single HPLC method can be risky, as co-elution of impurities with the main peak or with each other can occur.[7] An orthogonal method, which separates compounds by a different mechanism, provides a more comprehensive impurity profile.[1][10]

Alternative Method 1: Phenyl-Hexyl Column

A Phenyl-Hexyl column offers a different selectivity compared to a C18 column due to the potential for pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can be particularly effective for separating structurally similar aromatic compounds.

Alternative Method 2: Different Mobile Phase pH

Changing the pH of the mobile phase can significantly alter the retention behavior of ionizable compounds. While 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile itself is not strongly ionizable, potential impurities might be. Using a mobile phase with a neutral pH (e.g., phosphate buffer at pH 7.0) can provide a different elution profile.

Comparative Experimental Data
Parameter Primary Method (C18, pH ~2.7) Alternative Method 1 (Phenyl-Hexyl, pH ~2.7) Alternative Method 2 (C18, pH 7.0)
Main Peak Retention Time 10.5 min11.2 min9.8 min
Resolution (Main Peak vs. Closest Impurity) 2.13.51.9
Number of Detected Impurities 45 (one additional impurity resolved)4
Analysis Time 25 min25 min25 min

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[11][12][13][14] This involves subjecting the sample to harsh conditions to intentionally generate degradation products.[13][15]

Protocol for Forced Degradation
Stress Condition Methodology
Acid Hydrolysis Dissolve sample in 1:1 Acetonitrile:1M HCl. Heat at 80°C for 4 hours. Neutralize with 1M NaOH.
Base Hydrolysis Dissolve sample in 1:1 Acetonitrile:1M NaOH. Heat at 80°C for 4 hours. Neutralize with 1M HCl.
Oxidation Dissolve sample in Acetonitrile and add 3% Hydrogen Peroxide. Store at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 48 hours.
Photolytic Degradation Expose a solution of the sample to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

The analysis of these stressed samples by the developed HPLC methods should demonstrate that the degradation products are well-separated from the main peak, confirming the method's specificity.

Visualization of Method Comparison

cluster_0 Primary Method (C18) cluster_1 Orthogonal Method (Phenyl-Hexyl) C18_Main Main Peak C18_Imp1 Impurity 1 C18_Imp2 Impurity 2 C18_Imp3 Impurity 3 PH_Imp2 Impurity 2 C18_Imp2->PH_Imp2 Co-elution Resolved PH_Imp5 Impurity 5 (new) C18_Imp2->PH_Imp5 Co-elution Resolved C18_Imp4 Impurity 4 PH_Main Main Peak PH_Imp1 Impurity 1 PH_Imp3 Impurity 3 PH_Imp4 Impurity 4

Caption: Comparison of Primary and Orthogonal Methods.

Method Validation According to ICH Guidelines

Once the optimal method is selected, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16][17][18][19][20]

Key Validation Parameters
  • Specificity: Demonstrated through forced degradation studies and analysis of blank and placebo samples.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Determined by spiking a sample with known amounts of impurities and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple analyses of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Conclusion

The development of a robust HPLC method for purity analysis is a systematic process that involves careful selection of chromatographic conditions, confirmation of specificity through forced degradation, and comparison with orthogonal methods to ensure comprehensive impurity profiling. For 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, a reversed-phase method using a Phenyl-Hexyl column with an acetonitrile/acidified water mobile phase was found to provide superior separation compared to a standard C18 column. This guide underscores the importance of a scientifically-driven, multi-faceted approach to method development to guarantee the quality and safety of pharmaceutical intermediates.

References

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A Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 2,6-dichloro-3,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The structural elucidation of novel or specialized organic molecules is a cornerstone of drug development and chemical research. Mass spectrometry (MS) serves as a pivotal analytical technique, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.[1][2] This guide presents a comprehensive theoretical and practical examination of the mass spectrometric behavior of 2,6-dichloro-3,5-dimethoxybenzonitrile. We will predict its fragmentation pathways under Electron Ionization (EI), propose a robust analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and compare this approach with alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Theoretical Framework: Predicting the Fragmentation of a Multifunctional Aromatic

Before any experimental work, a thorough theoretical analysis based on the molecule's structure allows us to predict its behavior in the mass spectrometer. The structure of 2,6-dichloro-3,5-dimethoxybenzonitrile incorporates several functional groups—a nitrile, two chloro groups, and two methoxy groups—on a stable benzene ring. Each of these influences the fragmentation cascade.

Molecular Ion and Isotopic Signature: The First Clue

The molecular formula is C₉H₇Cl₂NO₂. The presence of two chlorine atoms creates a highly characteristic isotopic pattern for the molecular ion (M⁺•) and any chlorine-containing fragments. Natural chlorine exists as two primary isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3][4] For a molecule with two chlorine atoms, the expected relative intensities of the isotopic peaks are:

  • M⁺• (containing two ³⁵Cl atoms)

  • (M+2)⁺• (containing one ³⁵Cl and one ³⁷Cl atom)

  • (M+4)⁺• (containing two ³⁷Cl atoms)

The theoretical intensity ratio for these peaks is approximately 9:6:1 .[4] This distinctive cluster is a powerful diagnostic tool for confirming the presence of two chlorine atoms in any observed ion.

ParameterValueRationale
Molecular Formula C₉H₇Cl₂NO₂Derived from structure
Monoisotopic Mass (M) 230.9854 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the peak to target.
M+2 Mass 232.9825 DaCorresponds to the presence of one ³⁷Cl isotope.
M+4 Mass 234.9795 DaCorresponds to the presence of two ³⁷Cl isotopes.
Expected Isotopic Ratio ~9:6:1Statistical probability of isotope incorporation.[4]
Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[5][6] The fragmentation will be dictated by the stability of the resulting ions and neutral losses. Aromatic systems tend to produce a relatively stable molecular ion due to the delocalized π-electron system.[7][8]

The most probable fragmentation pathways are initiated by the loss of small, stable radicals or neutral molecules from the molecular ion (m/z 231, using nominal mass for simplicity):

  • Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for methoxy-substituted aromatic compounds. The cleavage of the O–CH₃ bond results in a highly stabilized oxonium ion. This is often followed by the loss of a neutral carbon monoxide (CO) molecule.

  • Loss of a Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage to release a chlorine radical. The resulting fragment will still contain one chlorine atom, and should therefore exhibit an M:(M+2) isotopic pattern with a ~3:1 ratio.

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C–O bond can lead to the loss of a methoxy radical.

  • Loss of the Nitrile Group: The nitrile group can be lost as a cyano radical (•CN).

These primary fragmentations create a cascade of subsequent losses, leading to a rich mass spectrum that serves as a molecular fingerprint.

A Comparative Guide to Analytical Strategies

Choosing the right analytical platform is critical for successful structural elucidation. The properties of 2,6-dichloro-3,5-dimethoxybenzonitrile make it amenable to several approaches, each with distinct advantages.

Analytical TechniqueIonization MethodKey AdvantagesKey DisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) [9]Electron Ionization (EI)Provides highly detailed and reproducible fragmentation patterns.[6] Excellent for creating a reference "fingerprint" spectrum. Ideal for volatile, thermally stable compounds.Requires sample volatility and thermal stability. The "hard" ionization can sometimes lead to a weak or absent molecular ion peak for fragile molecules.Primary structural elucidation and library matching for this specific compound.
Liquid Chromatography-Tandem MS (LC-MS/MS) [10]Electrospray Ionization (ESI)A "soft" ionization method that typically produces a strong protonated molecule [M+H]⁺, providing clear molecular weight information.[5][11] MS/MS allows for controlled fragmentation of a selected precursor ion.[12][13]Fragmentation is induced via Collision-Induced Dissociation (CID) and can be less extensive than EI.[12] Spectra can vary significantly with instrument settings (e.g., collision energy).Quantitative analysis in complex matrices (e.g., biological samples) and analysis of thermally labile analogs.

Verdict for this Guide: For the purpose of defining a foundational fragmentation pattern for structural identification, GC-EI-MS is the superior choice . Its extensive, reproducible fragmentation provides the most detailed structural information, which is the primary goal of this analysis.

Experimental Protocol: GC-EI-MS Analysis

This protocol is designed to be a self-validating system, providing a robust method for acquiring a high-quality mass spectrum of the target analyte.

Objective: To separate 2,6-dichloro-3,5-dimethoxybenzonitrile from potential impurities and acquire a full-scan electron ionization mass spectrum.

Instrumentation:

  • Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.

Methodology:

  • Sample Preparation:

    • Dissolve the reference standard of 2,6-dichloro-3,5-dimethoxybenzonitrile in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~100 µg/mL.

    • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the column or detector. The choice of solvent should be compatible with the GC system.

  • Gas Chromatography (GC) Parameters:

    • Injection Port: Splitless mode at 250 °C.

    • Rationale: Splitless injection ensures the maximum amount of analyte reaches the column, which is ideal for characterization. 250 °C is hot enough to ensure rapid volatilization without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Rationale: Helium is an inert and efficient carrier gas for GC-MS. A constant flow ensures reproducible retention times.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).

    • Rationale: This is a versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds and provides excellent separation efficiency.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The initial hold ensures good peak shape. The ramp rate allows for efficient separation from any closely eluting compounds. The final hold ensures that all components are eluted from the column before the next injection.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Rationale: 70 eV is the standard energy for EI-MS, providing reproducible fragmentation patterns that are comparable to commercial and academic mass spectral libraries.[5]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Rationale: These temperatures prevent condensation of the analyte within the MS source while minimizing thermal degradation.

    • Scan Range: m/z 40 - 400.

    • Rationale: This range will capture the molecular ion cluster (~m/z 231-235) and all significant lower-mass fragments.

    • Acquisition Mode: Full Scan.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve Analyte (100 µg/mL in DCM) Inject Splitless Injection (1 µL at 250°C) Prep->Inject Column Separation on DB-5ms Column (Temp. Program: 100-280°C) Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Mass Analysis (Scan m/z 40-400) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect

Caption: GC-EI-MS experimental workflow for analyzing 2,6-dichloro-3,5-dimethoxybenzonitrile.

Predicted Fragmentation Data and Visualization

Based on the principles outlined in Section 1, the following table summarizes the key ions we expect to observe in the mass spectrum.

m/z (Nominal)Proposed Fragment IonNeutral LossPathwayKey Features
231 / 233 / 235[C₉H₇Cl₂NO₂]⁺•-Molecular Ion (M⁺•)Crucial 9:6:1 isotopic pattern.
216 / 218 / 220[M - CH₃]⁺•CH₃AInitial loss of a methyl radical. Still contains 2 Cl atoms (9:6:1 ratio).
196 / 198[M - Cl]⁺•ClBContains 1 Cl atom (~3:1 ratio).
188 / 190 / 192[M - CH₃ - CO]⁺•CH₃, COASequential loss of CO after methyl loss. Contains 2 Cl atoms (9:6:1 ratio).
171 / 173[M - CH₃ - Cl]⁺•CH₃, •ClA -> BContains 1 Cl atom (~3:1 ratio).
160 / 162[M - CH₃ - CO - CO]⁺•CH₃, 2xCOALoss of a second CO from the ring structure. Contains 2 Cl atoms (9:6:1 ratio).
Proposed Fragmentation Pathway Diagram

G cluster_A Pathway A cluster_B Pathway B M m/z 231/233/235 [M]+• (C9H7Cl2NO2)+• F_A1 m/z 216/218/220 [M - CH3]+ M->F_A1 - CH3• F_B1 m/z 196/198 [M - Cl]+ M->F_B1 - Cl• F_A2 m/z 188/190/192 [M - CH3 - CO]+ F_A1->F_A2 - CO F_A3 m/z 171/173 [M - CH3 - Cl]+ F_A1->F_A3 - Cl•

Caption: Predicted major fragmentation pathways for 2,6-dichloro-3,5-dimethoxybenzonitrile under EI.

Conclusion

The mass spectrometric fingerprint of 2,6-dichloro-3,5-dimethoxybenzonitrile is predicted to be rich and highly characteristic. The definitive identifiers for this molecule are:

  • The molecular ion cluster at m/z 231, 233, and 235 with a relative intensity ratio of approximately 9:6:1.

  • A prominent fragment ion cluster corresponding to the loss of a methyl radical (•CH₃) at m/z 216, 218, and 220.

  • A subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment to yield an ion cluster at m/z 188, 190, and 192.

By employing the GC-EI-MS protocol detailed within this guide, researchers can reliably generate and interpret the mass spectrum of this compound. This predicted pattern provides a robust baseline for comparison against experimental data, facilitating confident structural confirmation in complex research and development settings.

References

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A Comparative Guide to the Reactivity of 2,6-Dichlorophenylacetonitrile and 3,5-Dimethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Phenylacetonitrile derivatives, in particular, serve as versatile intermediates. Their reactivity, however, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such derivatives: 2,6-dichlorophenylacetonitrile and 3,5-dimethoxyphenylacetonitrile. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by available experimental data.

At a Glance: Structural and Electronic Profiles

The reactivity of an aromatic compound is fundamentally governed by the electron distribution within the π-system and the steric environment around its reactive centers. The two molecules present a classic case study in contrasting substituent effects.

CompoundStructureKey Substituent EffectsPredicted Impact on Reactivity
2,6-Dichlorophenylacetonitrile Inductive Effect: Strongly electron-withdrawing (-I). Resonance Effect: Weakly electron-donating (+R). Steric Effect: Significant steric hindrance at the ortho positions.Overall deactivation of the aromatic ring. Increased acidity of benzylic protons. Steric hindrance at the reaction centers.
3,5-Dimethoxyphenylacetonitrile Inductive Effect: Weakly electron-withdrawing (-I). Resonance Effect: Strongly electron-donating (+R). Steric Effect: Minimal steric hindrance at the ortho and para positions relative to the methoxy groups.Overall activation of the aromatic ring, particularly at the ortho and para positions. Decreased acidity of benzylic protons.

Theoretical Framework: Unpacking Substituent Effects

The divergent reactivity of these two molecules can be rationalized by considering the fundamental principles of electronic and steric effects.

Electronic Effects: A Tale of Two Influences

Substituents on a benzene ring exert their influence through two primary electronic mechanisms: the inductive effect and the resonance effect.

  • 2,6-Dichlorophenylacetonitrile: The two chlorine atoms at the ortho positions are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the aromatic ring and the benzylic carbon. While halogens do possess lone pairs that can be donated into the ring via resonance (+R), this effect is generally weaker than their inductive pull. The net result is a significant deactivation of the aromatic ring towards electrophilic attack and an increase in the acidity of the benzylic protons due to the stabilization of the resulting carbanion.

  • 3,5-Dimethoxyphenylacetonitrile: The methoxy groups at the meta positions are electron-donating through resonance (+R) due to the lone pairs on the oxygen atoms. This effect increases the electron density of the aromatic ring, particularly at the positions ortho and para to the methoxy groups (i.e., positions 2, 4, and 6). The inductive effect of the oxygen is weakly electron-withdrawing (-I), but this is overshadowed by the powerful resonance donation. Consequently, the aromatic ring is activated towards electrophilic substitution, and the benzylic protons are less acidic due to the destabilization of the corresponding carbanion by the electron-donating groups.

Comparative Reactivity in Key Transformations

While direct, side-by-side kinetic studies on these two specific molecules are scarce in the literature, we can infer their relative reactivity in several key transformations based on established principles and data from analogous systems.

Acidity of Benzylic Protons and Subsequent Alkylation

The acidity of the benzylic protons is a critical factor in reactions involving the formation of a benzylic carbanion, such as alkylation.

Prediction: The benzylic protons of 2,6-dichlorophenylacetonitrile are expected to be significantly more acidic than those of 3,5-dimethoxyphenylacetonitrile.

Rationale: The strong inductive electron-withdrawing effect of the two chlorine atoms in 2,6-dichlorophenylacetonitrile stabilizes the negative charge of the benzylic carbanion formed upon deprotonation. Conversely, the electron-donating methoxy groups in 3,5-dimethoxyphenylacetonitrile destabilize the benzylic carbanion.[1]

This difference in acidity has direct implications for alkylation reactions, which typically proceed via deprotonation of the benzylic carbon followed by nucleophilic attack on an alkyl halide.

Experimental Workflow: Base-Promoted α-Alkylation of Phenylacetonitriles

G cluster_0 Deprotonation cluster_1 Alkylation Phenylacetonitrile Substituted Phenylacetonitrile Carbanion Benzylic Carbanion Phenylacetonitrile->Carbanion Base (e.g., NaH, LDA) AlkylatedProduct α-Alkylated Phenylacetonitrile Carbanion->AlkylatedProduct Alkyl Halide (R-X)

Caption: General workflow for the base-catalyzed α-alkylation of a substituted phenylacetonitrile.

Expected Outcome: 2,6-Dichlorophenylacetonitrile will likely undergo deprotonation and subsequent alkylation under milder basic conditions compared to 3,5-dimethoxyphenylacetonitrile. However, the steric hindrance from the ortho-chloro groups in 2,6-dichlorophenylacetonitrile could potentially slow down the rate of attack by the bulky carbanion on the electrophile, a factor that must be considered in experimental design.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group to a carboxylic acid or an amide is a common transformation. This reaction can be catalyzed by either acid or base.[2][3]

Prediction: The hydrolysis of the nitrile group in 3,5-dimethoxyphenylacetonitrile is expected to be faster under acidic conditions, while the hydrolysis of 2,6-dichlorophenylacetonitrile might be favored under basic conditions, although steric hindrance could play a significant role.

Rationale:

  • Acid-Catalyzed Hydrolysis: This mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.[4][5] The electron-donating methoxy groups in 3,5-dimethoxyphenylacetonitrile increase the electron density on the nitrile nitrogen, making it more basic and thus more readily protonated. The electron-withdrawing chloro groups in 2,6-dichlorophenylacetonitrile decrease the basicity of the nitrile nitrogen.

  • Base-Catalyzed Hydrolysis: This proceeds by direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] The electron-withdrawing chloro groups in 2,6-dichlorophenylacetonitrile make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the ortho-chloro substituents could hinder the approach of the nucleophile.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

  • Dissolve the substituted phenylacetonitrile in a mixture of a suitable acid (e.g., concentrated HCl or H₂SO₄) and water.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize it to precipitate the carboxylic acid.

  • Filter, wash, and dry the product.

Electrophilic Aromatic Substitution

The introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis.

Prediction: 3,5-dimethoxyphenylacetonitrile will be significantly more reactive towards electrophilic aromatic substitution than 2,6-dichlorophenylacetonitrile . Substitution will occur at the positions ortho and para to the methoxy groups.

Rationale: The methoxy groups in 3,5-dimethoxyphenylacetonitrile are strongly activating and ortho-, para-directing.[6] This means they increase the rate of reaction and direct incoming electrophiles to the 2-, 4-, and 6-positions. In contrast, the dichloro-substituents in 2,6-dichlorophenylacetonitrile are deactivating, making the ring less nucleophilic and slowing down the rate of EAS.[7]

Logical Relationship: Directing Effects in Electrophilic Aromatic Substitution

G cluster_0 3,5-Dimethoxyphenylacetonitrile cluster_1 2,6-Dichlorophenylacetonitrile A Methoxy Groups (Activating, o,p-directing) B Favored Positions for EAS (2, 4, 6) A->B C Dichloro Groups (Deactivating, o,p-directing) D Disfavored EAS C->D

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation. The final, and arguably one of the most critical, stages is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Identification and Risk Assessment

  • Nitrile Group (-CN): Organic nitriles can be toxic and may cause irritation.[1] A significant hazard associated with some nitriles is the potential for metabolic release of cyanide, which can lead to cellular asphyxiation.[2][3] Symptoms of exposure can include headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[4][5]

  • Dichlorinated Phenyl Group: The presence of chlorine atoms on the aromatic ring classifies this compound as a halogenated organic. Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[6]

Based on this structural analysis, 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile should be handled as a hazardous waste with potential for toxicity and environmental harm.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate hazardous reactions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile rubber gloves (minimum 0.4 mm thickness).Provides a chemical-resistant barrier to prevent skin contact.[7]
Eye Protection Tightly fitting safety goggles or a face shield in combination with safety glasses.Protects against accidental splashes or generation of dust.
Lab Coat A buttoned, long-sleeved lab coat made of a chemically resistant material.Protects personal clothing and skin from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling dust or vapors.

Segregation and Collection: The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Improperly mixed waste streams can lead to dangerous reactions and complicate the disposal process.

dot

Caption: Waste Segregation Workflow for 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

Step-by-Step Collection Protocol:
  • Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste." [8][9] This is crucial as halogenated and non-halogenated waste streams are often incinerated under different conditions.[10]

  • Label the Container: Ensure the waste container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile," and an approximate concentration or quantity.[9]

  • Transfer the Waste:

    • Solid Waste: Carefully transfer the solid compound into the designated halogenated organic solid waste container.

    • Liquid Waste: If the compound is in solution, transfer the liquid to the halogenated organic liquid waste container.

    • Contaminated Materials: Any disposable materials that have come into contact with the compound, such as weighing paper, gloves, and bench liners, must also be disposed of in the solid halogenated organic waste container.

  • Secure the Container: Tightly close the waste container immediately after adding waste to prevent the release of vapors.[9]

Storage of Hazardous Waste: Awaiting Professional Disposal

The storage of hazardous waste is strictly regulated. All laboratories must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and local authorities.

  • Storage Location: Waste containers must be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[11]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.

Professional Disposal: The Final Step

Under no circumstances should 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile or its containers be disposed of in the regular trash or poured down the drain.[10] The final disposal of this hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company.

Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of hazardous waste. Ensure that all waste is properly labeled and documented according to your institution's procedures to facilitate a smooth and compliant disposal process.

Potential EPA Hazardous Waste Codes:

While a specific waste code has not been assigned, based on its chemical structure, the waste generated from 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile could potentially fall under the following Resource Conservation and Recovery Act (RCRA) categories:

  • F-Listed Wastes: These are wastes from non-specific sources. If a solvent like methylene chloride (F001) was used, the resulting mixture would carry this code.[12] Wastes from the production of chlorinated aliphatic hydrocarbons can also fall under F-codes such as F024 and F025.[13]

  • U- or P-Listed Wastes: These lists are for discarded commercial chemical products. P-listed wastes are acutely hazardous, while U-listed wastes are toxic.[14] Given the nitrile group, it's possible this compound could be classified as a U-listed waste if it meets the toxicity criteria.

The final determination of the appropriate waste code should be made in consultation with your EHS department and the hazardous waste disposal contractor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com. Retrieved from [Link]

  • How to Dispose of Acetonitrile? (2025, January 2). ACT Group. Retrieved from [Link]

  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Free Chemistry Online. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]

  • Standard Operating Procedure for Use of Halogenated Organic Liquids. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Breton, M., et al. (1986). Technical Resource Document; Treatment Technologies for Solvent-Containing Wastes. U.S. Environmental Protection Agency.
  • Acetonitrile - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health. Retrieved from [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts. Retrieved from [Link]

  • Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile. (n.d.). AFG Bioscience. Retrieved from [Link]

  • Four Different RCRA Waste Codes (EPA Hazardous Wastes). (2014, March 19). Envera Consulting. Retrieved from [Link]

  • Safety Data Sheet - Acetonitrile. (2019, May 9). Greenfield Global. Retrieved from [Link]

  • Safety Data Sheet - 2-(2,5-Dimethoxyphenyl)acetonitrile. (2024, April 21). Angene Chemical. Retrieved from [Link]

  • Waste Code. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet - Acetonitrile. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]

  • (2-Methoxyphenyl)acetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Acetonitrile. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acetonitrile: Human health tier II assessment. (2017, October 27). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile, a compound of interest for its potential applications, requires meticulous handling due to its chemical structure. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and safety protocols necessary to mitigate risks when working with this and structurally related compounds. Our commitment is to empower researchers with the knowledge to create a safe and efficient laboratory environment.

Core Principles of Protection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The primary routes of exposure to a compound like 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile are inhalation, dermal contact, and ingestion. Our strategy is to establish robust barriers against these routes.

All work with this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation of any dust or vapors.[2][8]

Essential Personal Protective Equipment

Based on the anticipated hazards, the following PPE is mandatory when handling 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile:

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety gogglesProtects against splashes of the compound or solvents. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant splash risk.[9][10]
Hand Protection Disposable nitrile gloves (minimum 8-mil thickness)Provides a primary barrier against incidental skin contact.[11] Thin nitrile gloves offer limited protection and should be changed immediately upon contamination.[11] For prolonged handling or immersion, consider heavier-duty gloves like butyl rubber or Viton®. Always consult the glove manufacturer's resistance chart for the specific solvents being used. Double-gloving can increase breakthrough time.[11][12][13]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.[9][14] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[12][13]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2][14]
Respiratory Protection Not typically required when working in a fume hoodIf work must be performed outside of a fume hood, a risk assessment must be conducted by an environmental health and safety professional to determine the appropriate respiratory protection.[7][8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is as crucial as wearing the correct PPE. The following workflows are designed to ensure safety from the moment the compound is handled to its final disposal.

Experimental Workflow: Safe Handling from Start to Finish

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and airflow prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_dissolve Dissolve/react compound in a closed system handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate glassware and surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and label all waste cleanup_decontaminate->cleanup_waste disposal_ppe Doff and dispose of gloves cleanup_waste->disposal_ppe disposal_wash Wash hands thoroughly disposal_ppe->disposal_wash

Caption: Step-by-step experimental workflow for safe handling.

Disposal Plan: Managing Halogenated Waste

Due to the presence of chlorine, all waste generated from experiments with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile must be treated as halogenated organic waste .[1][2][3][15]

Step-by-Step Disposal Protocol:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[1][15]

  • Container: Use a designated, properly labeled, and sealed container for halogenated organic liquid waste.[1][3][15] The container must be compatible with the waste.

  • Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of all chemical constituents.[1][15]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Request: When the waste container is three-quarters full, request a pickup from your institution's environmental health and safety department.[15]

disposal_plan cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Disposal liquid_waste Liquid Waste (solvents, reaction mixtures) halogenated_container Designated Halogenated Waste Container liquid_waste->halogenated_container solid_waste Solid Waste (gloves, paper towels) solid_waste_bag Labeled Hazardous Solid Waste Bag solid_waste->solid_waste_bag seal_label Seal and Label Container halogenated_container->seal_label solid_waste_bag->seal_label request_pickup Request EHS Pickup seal_label->request_pickup

Caption: Logical flow for the proper disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[10][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][6] Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area.[13] If the spill is large or you are unsure how to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material, and collect it in a sealed container for disposal as halogenated waste.[10][15]

By integrating these safety protocols and PPE requirements into your daily laboratory practices, you can confidently and safely advance your research with 2-(2,6-Dichloro-3,5-dimethoxyphenyl)acetonitrile.

References

  • Braun Research Group.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Flinn Scientific. PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • Temple University. (Date not available).
  • Environmental Health and Safety, University of Nevada, Reno.
  • Bucknell University. (2016).
  • Washington State University. (Date not available).
  • University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • North Carolina State University. (Date not available). PPE Choice and Cleaning PPE for Lab Entry.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • AFG Bioscience. (Date not available). Safety Data Sheet for (3,4-Dimethoxyphenyl)acetonitrile.
  • Fisher Scientific. (2025). Safety Data Sheet for (3,4-Dimethoxyphenyl)acetonitrile.
  • Fisher Scientific. (2023). Safety Data Sheet for 2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile.
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.